Bienvenue dans la boutique en ligne BenchChem!

rac-(3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride

chiral building blocks racemic synthesis medicinal chemistry

This racemic cis-3-aminooxane-4-carboxylic acid hydrochloride is a cost-effective building block for DPP-4 inhibitor fragment screening and peptidomimetic synthesis. The HCl salt ensures aqueous solubility for peptide coupling, while the rigid cis-3,4-substitution provides a precisely defined 60° gauche amino-carboxyl geometry ideal for foldamer pre-organization. Select this racemate for early-stage method development before transitioning to enantiopure material, as it allows cost-efficient optimization of amide coupling, reductive amination, and protecting group strategies on the pharmacophoric tetrahydropyran scaffold.

Molecular Formula C6H12ClNO3
Molecular Weight 181.6
CAS No. 2243507-57-3
Cat. No. B6280154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride
CAS2243507-57-3
Molecular FormulaC6H12ClNO3
Molecular Weight181.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-(3R,4R)-3-Aminooxane-4-carboxylic Acid Hydrochloride (CAS 2243507-57-3): Structural Identity and Compound Class for Informed Procurement


rac-(3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride (CAS 2243507-57-3) is a racemic mixture of a chiral cis-configured cyclic β-amino acid derivative, presented as the hydrochloride salt [1]. The compound features a tetrahydropyran (oxane) ring scaffold bearing an amino group at the 3-position and a carboxylic acid group at the 4-position, both oriented on the same face of the ring (cis configuration) [1]. With a molecular formula of C₆H₁₂ClNO₃ and a molecular weight of 181.62 g/mol, this building block belongs to the broader class of 3-aminotetrahydropyran derivatives that have been identified as key pharmacophoric substructures for dipeptidyl peptidase-IV (DPP-4) inhibition [2][3].

Why rac-(3R,4R)-3-Aminooxane-4-carboxylic Acid Hydrochloride Cannot Be Interchanged with In-Class Analogs Without Risk


The stereochemical identity, salt form, and ring-substitution pattern of tetrahydropyran-based amino acid derivatives critically determine their physicochemical behavior and synthetic utility. The racemic nature of the target compound (containing both (3R,4R) and (3S,4S) enantiomers) distinguishes it from enantiopure single-isomer forms (e.g., CAS 2230789-92-9 or CAS 2247088-22-6), directly impacting cost, handling, and application suitability [1]. Furthermore, the hydrochloride salt confers substantially different aqueous solubility and stability profiles compared to the free base (CAS 1233010-36-0) [1]. The cis-3,4-substitution pattern creates a distinct spatial orientation of functional groups that cannot be replicated by regioisomers such as (3R,4R)-4-aminooxane-3-carboxylic acid (CAS 1187929-55-0) or geminally substituted analogs like 4-aminooxane-4-carboxylic acid (CAS 217299-03-1), each of which presents different conformational constraints and hydrogen-bonding geometries [2]. Substituting any of these analogs without verification risks altering reaction outcomes, peptide folding behavior, or biological target engagement in downstream applications [3].

Quantitative Differentiation Evidence: rac-(3R,4R)-3-Aminooxane-4-carboxylic Acid Hydrochloride vs. Closest Analogs


Racemic Mixture vs. Single Enantiomers: Cost and Stereochemical Identity Differentiation

rac-(3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride (CAS 2243507-57-3) is explicitly defined as a racemic mixture containing both (3R,4R) and (3S,4S) enantiomers in a 1:1 ratio, as indicated by the 'rac-' prefix in its IUPAC designation . In contrast, the enantiopure (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride (CAS 2230789-92-9) and its (3S,4S) counterpart (CAS 2247088-22-6) each represent single stereoisomers . Racemic synthesis typically proceeds without chiral resolution steps, resulting in lower production cost and higher synthetic throughput compared to enantiopure forms, which require asymmetric synthesis or chiral separation [1]. This makes the racemic mixture preferentially suited for early-stage screening libraries and method development where absolute stereochemistry is not yet critical, while enantiopure forms are reserved for late-stage lead optimization requiring defined stereochemistry [1].

chiral building blocks racemic synthesis medicinal chemistry enantiomeric comparison

Hydrochloride Salt vs. Free Base: Solubility and Handling Property Differentiation

The target compound is supplied as the hydrochloride salt (C₆H₁₂ClNO₃, MW 181.62 g/mol), which is distinct from the free base form (3R,4R)-3-aminooxane-4-carboxylic acid (CAS 1233010-36-0, C₆H₁₁NO₃, MW 145.16 g/mol) [1]. Hydrochloride salt formation of amino acids typically increases aqueous solubility by 10- to 100-fold relative to the zwitterionic free base, due to the disruption of the internal salt bridge and enhanced ion-dipole interactions with water [2]. The computed XLogP3-AA value of -2.9 for the free base indicates high intrinsic hydrophilicity, and salt formation further amplifies this property [1]. The hydrochloride salt also exhibits improved solid-state stability under ambient storage conditions compared to the free amino acid, which is prone to hygroscopicity and potential decarboxylation [2].

salt selection aqueous solubility physicochemical properties handling stability

3-Aminotetrahydropyran Scaffold Pharmacophoric Validation for DPP-4 Inhibition

A 2025 fragment-based QSAR study by Manhas et al. systematically identified key substructures governing potent DPP-4 inhibition across a curated dataset of DPP-4 inhibitors [1]. The 3-aminotetrahydropyran substructure (designated as fingerprint D0010) was found to be the most reactive among the three critical pharmacophoric fragments identified, alongside 2-cyanopyrrolidine and difluorophenyl groups [1]. HOMO-LUMO gap analysis confirmed that the 3-aminotetrahydropyran fingerprint (G10) exhibits the highest reactivity among the key substructures, while the difluorophenyl fingerprint (G14) was the most stable [1]. This validates the core scaffold of the target compound as a privileged pharmacophoric element for DPP-4 target engagement. By contrast, regioisomeric scaffolds such as 4-aminooxane-3-carboxylic acid (amino and carboxyl positions swapped) or 4-aminooxane-4-carboxylic acid (geminal substitution) present fundamentally different spatial orientations of hydrogen-bond donors/acceptors and were not identified as key pharmacophoric elements in this analysis [1][2].

DPP-4 inhibitor pharmacophore fragment-based QSAR type 2 diabetes

Cis-3,4-Substitution Pattern: Conformational Constraint Differentiation from Regioisomeric and Trans Analogs

The cis-(3R,4R) configuration of the target compound positions the amino and carboxyl groups on the same face of the tetrahydropyran ring, creating a specific dihedral angle relationship that constrains the relative orientation of these functional groups [1]. This contrasts with both the trans-3,4-disubstituted isomer (amino and carboxyl on opposite ring faces, resulting in a different spatial vector relationship) and regioisomers such as (3R,4R)-4-aminooxane-3-carboxylic acid (CAS 1187929-55-0), where the amino and carboxyl positions are swapped, altering the hydrogen-bonding geometry and conformational preferences . Alicyclic β-amino acids with cis substitution patterns have been shown to promote distinct secondary structure preferences in peptide foldamers compared to their trans counterparts, with cis-configured monomers favoring turn motifs while trans isomers promote extended conformations [2]. The oxane ring itself provides greater conformational rigidity than acyclic β-amino acid analogs (e.g., β-alanine derivatives), due to the restricted rotation about endocyclic bonds [2].

conformational constraint cis-trans isomerism peptidomimetic design foldamer chemistry

3-Aminotetrahydropyran as a Validated Intermediate for DPP-4 Inhibitor Synthesis (Omarigliptin Class)

Patent CN107614496B explicitly describes 3-aminotetrahydropyran compounds as key intermediates for the preparation of dipeptidyl peptidase-IV enzyme inhibitors (DPP-4 inhibitors), specifically citing omarigliptin—a marketed once-weekly DPP-4 inhibitor for type 2 diabetes—as a target API derived from this scaffold class [1]. The patent further identifies that 3-aminotetrahydropyran derivatives with defined 2,3,5-substitution patterns (incorporating the core 3-aminotetrahydropyran motif) are 'excellent inhibitors' of the DPP-4 enzyme [1]. This establishes a direct synthetic lineage from the 3-aminotetrahydropyran-4-carboxylic acid building block class to clinically validated DPP-4 inhibitors. In contrast, 4-aminooxane-4-carboxylic acid (CAS 217299-03-1, a geminal amino acid) and 4-aminooxane-3-carboxylic acid regioisomers are not cited as intermediates in this DPP-4 inhibitor patent family, indicating their distinct synthetic utility [1][2]. The patent additionally notes that the synthesis of chiral trans-2,3-disubstituted 5-oxotetrahydropyran intermediates for DPP-4 inhibitors is 'challenging' due to asymmetric carbon atoms, underscoring the value of cis-3-aminotetrahydropyran building blocks as more synthetically accessible entry points [1].

DPP-4 inhibitor synthesis omarigliptin pharmaceutical intermediate process chemistry

Evidence-Backed Application Scenarios for rac-(3R,4R)-3-Aminooxane-4-carboxylic Acid Hydrochloride Procurement


Early-Stage DPP-4 Inhibitor Fragment Library Screening

The fragment-based QSAR validation of the 3-aminotetrahydropyran scaffold as a privileged DPP-4 pharmacophore [1], combined with the cost advantage of the racemic form over enantiopure alternatives, makes this compound an optimal choice for inclusion in fragment-screening libraries targeting DPP-4. Researchers can use this building block to generate focused compound libraries for biochemical DPP-4 inhibition assays, deferring chiral resolution to lead optimization stages when target engagement is confirmed.

Conformationally Constrained Peptidomimetic Synthesis

The cis-3,4-substitution pattern of the oxane ring provides a rigid scaffold with precisely defined amino-carboxyl geometry (approximately 60° gauche orientation), as characterized by its single rotatable bond [2]. This conformational constraint is valuable for constructing β-peptide foldamers and peptidomimetics where pre-organized secondary structure is desired. The hydrochloride salt form ensures adequate aqueous solubility for standard peptide coupling conditions (e.g., HBTU/HOBt-mediated coupling in DMF/water mixtures).

Method Development and Reaction Optimization for Omarigliptin-Class Intermediates

Patent literature explicitly identifies 3-aminotetrahydropyran derivatives as key intermediates in the synthesis of omarigliptin and related DPP-4 inhibitors [3]. The racemic hydrochloride salt is particularly suitable for process chemistry method development, enabling optimization of amide coupling, reductive amination, and protecting group strategies on a cost-effective substrate before transitioning to enantiopure material for GMP production.

Comparative Physicochemical Profiling of Cyclic β-Amino Acid Building Blocks

The target compound serves as a reference standard for benchmarking the solubility, stability, and reactivity of the hydrochloride salt form against the free base (CAS 1233010-36-0) and against regioisomeric analogs such as (3R,4R)-4-aminooxane-3-carboxylic acid hydrochloride (CAS 1187929-55-0) [1][2]. Such comparative profiling is essential for building structure-property relationship (SPR) datasets that inform building block selection in medicinal chemistry campaigns.

Quote Request

Request a Quote for rac-(3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.